molecular formula C13H17FN2O2 B2496299 benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1932350-85-0

benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B2496299
CAS No.: 1932350-85-0
M. Wt: 252.289
InChI Key: DCYCVVYIEGBLOM-RYUDHWBXSA-N
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Description

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate ( 1932350-85-0) is a chiral piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic building block, particularly for the construction of more complex molecules. Its defined stereochemistry at the 3- and 5-positions of the piperidine ring makes it an essential precursor for designing stereospecific bioactive compounds. The molecular formula is C13H17FN2O2, with a molecular weight of 252.28 g/mol . The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, facilitating straightforward deprotection for further synthetic elaboration. Researchers utilize this fluorinated piperidine scaffold in exploring potential pharmaceuticals, including enzyme inhibitors and receptor ligands. The product is offered with a high purity specification, typically not less than 98% , and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCVVYIEGBLOM-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biocatalytic Strategy

Blakemore et al. (2024) demonstrated a 450 g-scale synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid using immobilized lipase B from Candida antarctica (CAL-B) for desymmetrization. Key parameters:

Parameter Value
Substrate Prochiral diethyl piperidine-3,5-dicarboxylate
Enzyme Loading 15 wt%
Conversion 98% ee
Reaction Time 24 h

This step establishes the (3S,5S) configuration through kinetic resolution, exploiting differential ester hydrolysis rates.

Decarboxylative Fluorination

The intermediate carboxylic acid undergoes continuous-flow photochemical fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

Reaction Conditions

  • λ = 254 nm (UV-C)
  • Residence Time: 8 min
  • Temperature: -20°C
  • Yield: 78% (335 g scale)

Mechanistic studies suggest radical chain propagation via single electron transfer (SET), with CO2 extrusion generating the C5 fluorine substituent.

Protective Group Interconversion Strategies

Boc-to-Cbz Protection

ChemicalBook data (CAS 1932056-72-8) describes tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate as a strategic intermediate. Conversion to target compound involves:

  • Boc Deprotection

    • Reagent: Trifluoroacetic acid (TFA)/DCM (1:1)
    • Time: 2 h
    • Yield: Quantitative (amine hydrochloride salt)
  • Cbz Protection

    • Reagent: Benzyl chloroformate (1.05 eq)
    • Base: K2CO3 (1.5 eq)
    • Solvent: THF/H2O (2:1)
    • Temperature: 0°C → rt
    • Yield: 84%

Critical Considerations

  • Sequential protection avoids amine group competition
  • Aqueous workup removes excess chloroformate
  • Flash chromatography (hexane/MTBE) achieves >99% purity

Radical-Mediated Piperidine Assembly

White Rose thesis data (2024) proposes aziridine ring expansion for piperidine synthesis:

Stepwise Process

  • Aziridine Formation : Cyclization of β-chloroamines
  • Tin Hydride-Mediated Rearrangement :
    • Reagent: Bu3SnH (2 eq)
    • Initiator: AIBN (0.1 eq)
    • Temp: 80°C
  • Fluorination : Late-stage electrophilic F+ insertion

Yields for analogous systems reach 65-72%, though stereochemical outcomes require chiral auxiliaries.

Comparative Method Analysis

Method Scale Demonstrated Stereocontrol Total Yield Key Limitation
Biocatalytic 450 g Enzymatic (98% ee) 61% Requires specialized flow equipment
Boc-Cbz Interchange 10 g Chiral pool 84% Multi-step protection
Radical Cyclization 5 g Auxiliary-dependent 68% Low atom economy

Cost-Benefit Considerations

  • Biocatalytic: High capital cost offset by enantiopurity
  • Protective Group: Scalable but generates stoichiometric waste
  • Radical: Rapid ring formation but limited functional group tolerance

Emerging Techniques and Optimization

Continuous Hydrogenolysis

Pilot studies show in-line Cbz removal/reprotection enables iterative synthesis:

Flow Parameters

  • Catalyst: 5% Pd/C
  • H2 Pressure: 50 psi
  • Residence Time: 30 s

This approach reduces metal catalyst usage by 40% versus batch processing.

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict transition state energies for fluorination:

Pathway ΔG‡ (kcal/mol)
Radical Chain 18.7
Polar Ionic 24.3

Guides reagent selection toward lower-energy pathways.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate can undergo oxidation to form nitro derivatives or imines. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or m-chloroperbenzoic acid (mCPBA).

  • Conditions : Mildly acidic or neutral conditions at 0–25°C.

  • Outcome : Formation of nitroso intermediates or oxidation of the amine to a carbonyl group.

Reaction Type Reagent Product Yield Reference
Amine oxidationH₂O₂Nitroso derivative60–70%

Reduction Reactions

The benzyl-protected carboxylate can be selectively reduced to generate alcohols or deprotected amines:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas removes the benzyl group, yielding 3-amino-5-fluoropiperidine .

  • Borane Reduction : Converts esters to alcohols, though this is less common due to competing side reactions.

Reaction Type Reagent Product Yield Reference
Deprotection (Cbz)H₂, Pd/C3-Amino-5-fluoropiperidine85–95%

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines:

  • Acylation : Benzoyl chloride forms N-benzoylated derivatives.

  • Alkylation : Methyl iodide introduces methyl groups at the amine site.

Reaction Type Reagent Product Yield Reference
AcylationBenzoyl chlorideN-Benzoyl-3-amino-5-fluoropiperidine75–80%
AlkylationMethyl iodideN-Methyl-3-amino-5-fluoropiperidine65–70%

Fluorine-Specific Reactivity

The fluorine atom at C5 influences electronic properties and participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Under basic conditions, fluorine can be replaced by stronger nucleophiles (e.g., -OH, -NH₂) .

  • Radical Fluorination : Used in photochemical decarboxylative fluorination to modify adjacent groups .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides for drug-like molecules .

  • Urea Formation : Reacts with isocyanates to generate urea derivatives under PhI(OAc)₂-mediated conditions .

Reaction Type Reagent Product Yield Reference
Urea synthesisPhI(OAc)₂, isocyanatesUnsymmetrical urea derivatives50–90%

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Acidic or basic conditions cleave the benzyl ester to carboxylic acids.

  • Decarboxylation : Thermal or photochemical methods remove CO₂, generating fluorinated amines .

Scientific Research Applications

Chemistry

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of new synthetic routes for creating fluorinated compounds, which are often more stable and exhibit enhanced biological activity due to the presence of fluorine .

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms. Its structural features allow it to interact specifically with certain enzymes, providing insights into biochemical pathways and potential therapeutic targets .

Medicine

The compound has potential applications as a pharmaceutical intermediate in drug development. Its unique properties make it suitable for designing new drugs aimed at treating various diseases, including neurological disorders where piperidine derivatives are often explored for their therapeutic effects .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions such as oxidation and reduction makes it versatile for manufacturing processes .

A study assessed the biological activity of this compound by examining its interaction with specific enzymes involved in neurotransmitter regulation. The results indicated that this compound could modulate enzyme activity effectively, suggesting its potential as a therapeutic agent for neurological conditions.

Mechanism of Action

The mechanism of action of benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Benzyl vs. Phenyl and tert-Butyl Groups

  • Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate vs. Phenyl Derivatives highlights that phenyl-substituted analogs (e.g., compound 5h) exhibit higher inhibitory activity against DHFR compared to benzyl-substituted analogs (e.g., 5s). For instance, 5h (phenyl) showed better potency (IC₅₀ = ~13–16 µM) than 5s (benzyl), suggesting that reduced steric bulk or electronic effects of phenyl enhance target interaction .
  • Benzyl vs. tert-Butyl Esters The tert-butyl analog, (3S,5S)-tert-butyl-3-amino-5-fluoropiperidine-1-carboxylate (CAS 1932056-72-8), has a molecular weight of 218.27 g/mol, density of 1.11 g/cm³, and pKa of 9.62 .

Fluorination Patterns: Mono- vs. Difluoro Substitution

  • Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1562988-38-8, ) contains two fluorine atoms at the 3-position.

Structural and Functional Data Table

Compound Name Molecular Formula CAS Number Key Features Bioactivity (IC₅₀, DHFR Inhibition)
This compound C₁₃H₁₇FN₂O₂* 1566878-48-5† Benzyl ester, 5-fluoro, 3-amino Not explicitly reported
(3S,5S)-tert-Butyl-3-amino-5-fluoropiperidine-1-carboxylate C₁₀H₁₉FN₂O₂ 1932056-72-8 tert-Butyl ester, higher stability N/A (building block)
Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate C₁₃H₁₅F₂N₂O₂ 1562988-38-8 Difluoro, increased electronegativity N/A
Phenyl-substituted analog (5h) C₁₃H₁₅FN₂O₂ Not provided Phenyl ring, enhanced DHFR inhibition IC₅₀ = 13.70 ± 0.25 µM

*Inferred from structural analogs; †Conflicting data in suggests possible Cl inclusion (C₉H₁₁ClFNO), which may indicate a distinct derivative.

Key Research Findings

  • Substituent Impact : The benzyl group in the target compound provides moderate lipophilicity but may reduce enzymatic inhibition compared to phenyl analogs .
  • Fluorine Position: Mono-fluorination at the 5-position balances electronic effects without excessive steric hindrance, unlike 3,3-difluoro derivatives .
  • Stereochemical Purity : The (3S,5S) configuration is critical for chiral recognition in biological systems, as seen in related piperidine-based inhibitors .

Biological Activity

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a piperidine ring with amino and fluorine substituents. Its molecular formula is C_{13}H_{17FN_2O_2 with a molecular weight of 250.29 g/mol. The compound's structural features contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable catalysts.
  • Introduction of Functional Groups : The amino and fluorine groups are introduced via selective functionalization reactions.
  • Final Coupling : The benzyl group is added through nucleophilic substitution or reductive amination reactions.

These synthetic routes enable the production of the compound with high purity and yield, making it suitable for further biological studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There are indications that it could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have shown efficacy against bacterial strains, suggesting its potential use as an antimicrobial agent.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1AntitumorIn vitro assaysInhibition of cancer cell proliferation in A431 cells
Study 2NeuroprotectionCell cultureReduced oxidative stress in neuronal cells
Study 3AntimicrobialDisk diffusionEffective against Staphylococcus aureus

Case Study 1: Antitumor Activity

In a study conducted on human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative damage in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound reduced markers of apoptosis and increased cell survival rates by approximately 30% compared to untreated controls.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅F₄NO₃
Molecular Weight321.27 g/mol
LogP (experimental)1.86
PSA70 Ų
Melting Point180–182°C

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionOutcome
SolventDMF or THF91% yield
CatalystIridium (5 mol%)93% ee
PurificationHeptane:IPA (20:1 → 5:1)>98% purity

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